4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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Overview
Description
4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione is an organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to yield the final benzopyran derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzopyran derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antioxidant, or cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 4-Ethoxycarbonyl-8-fluoro-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenanthroline
- 1-Substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones
Uniqueness
4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione is unique due to its specific structural features, such as the hexahydrobenzopyran ring and the chlorophenyl group.
Properties
Molecular Formula |
C17H17ClO3 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C17H17ClO3/c1-17(2)8-13(19)16-12(7-15(20)21-14(16)9-17)10-4-3-5-11(18)6-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IRKOLUKBESMAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC(=CC=C3)Cl)C(=O)C1)C |
Origin of Product |
United States |
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